Calcitonin eel

Description

Evolutionary Trajectory of Calcitonin Peptides in Vertebrates

The calcitonin peptide family has a long evolutionary history, with related peptides and receptors found across the chordate lineage. nih.govnih.gov The evolution of these peptides and their associated receptors (Calcitonin Receptor - CTR, and Calcitonin Receptor-Like Receptor - CRLR) reflects the changing physiological demands related to calcium regulation and other functions throughout vertebrate diversification. nih.gov

The gene encoding calcitonin also undergoes alternative splicing to produce calcitonin gene-related peptide (CGRP) in mammals. wikipedia.orgnii.ac.jpnih.gov This alternative splicing mechanism is also observed in fish, indicating an ancient evolutionary relationship between these two peptides. bioscientifica.com The calcitonin/CGRP family of peptides is broader and includes adrenomedullin (B612762) (AM), amylin, and adrenomedullin 2/intermedin (AM2/IMD). nih.govoup.com In teleost fish, gene duplication events, such as the teleost-specific whole genome duplication (3R), have led to an expansion and diversification of this family, resulting in multiple paralogs like AM1/4, AM2/3, and CGRP1/2. bioscientifica.comresearchgate.net The wide distribution and potential multiple roles of CGRP-like molecules in fish, including as a brain neuromediator and peripheral paracrine effector, highlight the important evolutionary role of this peptide family in early vertebrates. nih.gov

Research in teleosts has contributed to the identification of novel members and isoforms within the calcitonin and CGRP families. For example, adrenomedullin 5 (AM5) was first identified in teleost fish and is considered a new member of the CGRP family. bioscientifica.com While the Fugu genome, for instance, appears to contain only one calcitonin gene compared to two in humans and four in salmon, further research continues to uncover the complexity of this gene family in teleosts. bioscientifica.com The presence of multiple calcitonin forms, such as the four identified in salmon, suggests species-specific gene duplication events or alternative splicing patterns contributing to the diversity of calcitonin peptides in teleosts. bioscientifica.comnih.gov

Endocrine Synthesis and Distribution of Calcitonin Eel

The synthesis and distribution of this compound are key aspects of understanding its physiological role in fish.

In fish and other non-mammalian vertebrates, the ultimobranchial gland is the primary site of calcitonin synthesis. wikipedia.orgcabidigitallibrary.orggenscript.com This gland is a distinct endocrine organ derived from the pharyngeal endoderm, a developmental origin that appears to be conserved across vertebrates and even in invertebrate chordates. bioone.orgnih.gov Studies using techniques like in situ hybridization and immunohistochemistry have confirmed abundant calcitonin gene expression and the presence of calcitonin-immunoreactive cells within the ultimobranchial gland of fish, including teleosts. cabidigitallibrary.orgbioscientifica.combioone.org This indicates that the ultimobranchial gland is the main source of circulating calcitonin in fish. bioscientifica.com

While the ultimobranchial gland is the primary endocrine source, calcitonin expression has also been detected in various peripheral tissues and organs in fish, albeit often at lower levels. Studies using techniques like RT-PCR have shown faint detection of calcitonin in a wide range of tissues, with stronger expression observed in some areas. bioscientifica.com For example, in Fugu rubripes, calcitonin was detected in the brain, spinal cord, gill, gut, eye, liver, heart, kidney, spleen, and gonads, with the strongest expression noted in the brain. bioscientifica.comresearchgate.net The presence of calcitonin mRNA and/or peptide in these extra-ultimobranchial sites suggests potential paracrine or autocrine roles for calcitonin in these tissues, in addition to its classical endocrine function. bioscientifica.com For instance, expression in the brain may indicate a role as a neuropeptide, while expression in the gills could be related to calcium transport and osmoregulation, although the exact functions in many of these peripheral tissues require further investigation. bioscientifica.comresearchgate.netresearchgate.netphysiology.orgresearchgate.net

Calcitonin Expression in Fugu Tissues

| Tissue | Relative Expression Level (Qualitative) |

| Brain | Strongest |

| Spinal Cord | Strong |

| Gill | Strong |

| Gut | Moderate |

| Eye | Moderate |

| Liver | Faint |

| Heart | Faint |

| Kidney | Faint |

| Spleen | Faint |

| Gonads | Faint |

Based on RT-PCR experiments in Fugu rubripes, adapted from Clark et al., 2002. bioscientifica.comresearchgate.net

The detection of calcitonin in the ovary, for example, may suggest a potential role in larval development. bioscientifica.com Furthermore, the presence of calcitonin receptors in various fish tissues, including gills, kidney, and bone, supports the notion of diverse functions for calcitonin beyond systemic calcium regulation. cabidigitallibrary.orgnih.gov

Structure

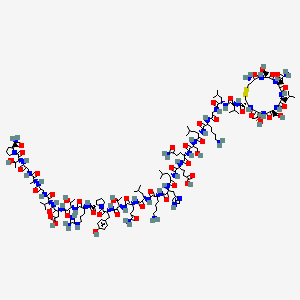

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157)/t73-,74+,75+,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-,113-,114-,115-,116-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJALSWDQPEHEJ-LMVCGNDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H241N43O47S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57014-02-5 | |

| Record name | Calcitonin eel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057014025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Architecture and Structure Activity Relationships of Eel Calcitonin

Primary and Secondary Structural Elucidation

The primary and secondary structures of eel calcitonin are crucial for its function. Studies have focused on characterizing its amino acid sequence, identifying conserved structural motifs, and understanding its conformational dynamics.

Amino Acid Sequence Characterization and Interspecies Comparison

The amino acid sequence of eel calcitonin is: Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH₂. oup.comcaymanchem.commedchemexpress.com

A comparison of the amino acid sequences of calcitonin from different species highlights regions of conservation and variation, which are important for understanding structure-activity relationships. clinicalgate.com

Conformational Dynamics: Role of Alpha-Helical Content and Flexibility in Biological Potency

The conformational dynamics of eel calcitonin, particularly the presence and behavior of alpha-helical content, are closely linked to its biological potency. In aqueous solutions, calcitonin peptides often lack significant secondary structure. nih.gov However, in environments that mimic the membrane, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), alpha-helical structures can be observed. nih.govsci-hub.se

Studies using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have revealed that eel calcitonin can form an amphipathic alpha-helix, typically spanning residues Ser5 through Leu19, followed by an unstructured C-terminal region. rcsb.orgacs.org The ability to form an alpha-helix in a membrane-mimicking environment correlates well with biological activity. nih.gov The relative ability to form an alpha helix in TFE/H₂O titration was found to be Elcatonin > salmon calcitonin (sCT) > porcine calcitonin (pCT) > eel calcitonin (eCT) > human calcitonin (hCT). nih.gov

Advanced Analog Design and Synthetic Methodologies

The design and synthesis of eel calcitonin analogs are driven by the need to understand the structure-activity relationships in detail and to create molecules with potentially improved properties for research purposes.

Chemo-Enzymatic Synthesis of Calcitonin Eel Analogs

Chemo-enzymatic synthesis approaches have been developed to create modified eel calcitonin peptides, particularly those with N-linked oligosaccharides. acs.orgacs.orgnih.govnih.govcapes.gov.br This method often involves the use of enzymes like endo-beta-N-acetylglucosaminidase from Mucor hiemalis to transfer oligosaccharides to glycosylated peptide intermediates. acs.orgnih.govnih.govcapes.gov.br This allows for the artificial addition of natural N-linked oligosaccharides to the asparagine residue of eel calcitonin, which naturally lacks sugar chains despite having a consensus sequence for N-glycosylation. acs.orgacs.org This approach has enabled the synthesis of analogs with various carbohydrate structures, including complex-type and high-mannose-type oligosaccharides. acs.orgnih.govcapes.gov.br

Rational Design of Modified Peptides for Enhanced Research Efficacy (e.g., [Asu1,7]eel calcitonin, N-glycosylated derivatives, branched/cyclic structures)

Rational design principles are applied to create eel calcitonin analogs with specific modifications to study their effects on structure, activity, and stability.

[Asu1,7]eel calcitonin (Elcatonin): This synthetic analog is created by replacing the disulfide bridge between Cys1 and Cys7 with an ethylene (B1197577) linkage derived from 1-amino suberic acid (Asu). drugfuture.comchemicalbook.comnih.govnih.gov This modification is designed to preserve the conformation of the natural hormone while enhancing its physical, chemical, and biological stability. nih.gov Studies have compared the effects of [Asu1,7]eel calcitonin with native eel and salmon calcitonin on various cellular functions. medchemexpress.com The [Asu1,7]E-CT analog showed about 1/5th the potency of synthetic eel calcitonin in adenylate cyclase activation and receptor binding assays. nih.gov

Branched/cyclic structures: While the N-terminal disulfide bridge forms a natural cyclic structure, other modifications exploring branched or alternative cyclic structures could be designed to investigate their impact on conformational stability and receptor interaction, although specific examples for eel calcitonin were not detailed in the provided search results. However, the importance of the N-terminal loop for agonist activity is well-established. acs.org

Detailed research findings on the structure-activity relationships of eel calcitonin and its analogs highlight the importance of specific regions and residues for biological activity. For instance, studies using an "insertion-inactivation method" have indicated that the presence of Lys18 is necessary for complete biological activity. nih.gov The length and amphiphilicity of the alpha-helical region are also critical factors. pnas.orgnih.gov The C-terminal region appears to play an important role in receptor binding. nih.govnih.govnih.gov

Here is a data table summarizing some key structural features and their roles:

| Structural Feature | Description | Role in Activity/Structure |

| 32-amino acid peptide | Full length of eel calcitonin. genscript.comoup.com | Defines the basic polypeptide chain. |

| N-terminal Disulfide Bridge (Cys1-Cys7) | Cyclic loop formed by a disulfide bond between cysteine residues at positions 1 and 7. acs.orgacs.orgnih.govpnas.org | Critically important for agonist activity; contributes to the N-terminal loop structure. acs.org |

| C-terminal Amidation | Proline residue at the C-terminus is amidated. oup.comclinicalgate.com | Essential structural feature conserved across calcitonins. oup.com |

| Alpha-Helical Content (Ser5-Leu19) | Formation of an amphipathic alpha-helix in membrane-mimicking environments. rcsb.orgacs.org | Correlates with biological activity; amphipathicity is important for receptor interaction. pnas.orgacs.orgnih.govresearchgate.net |

| Lys18 residue | Specific amino acid at position 18. nih.gov | Necessary for complete expression of biological activity. nih.gov |

| C-terminal region (e.g., residues 24-32) | Amino acid sequence near the C-terminus. nih.govnih.gov | Plays an important role in receptor binding. nih.govnih.govnih.gov |

| N-glycosylation (e.g., at Asn3) | Attachment of carbohydrate structures to asparagine residues. acs.orgacs.orgnih.govnih.gov | Can modulate biological activity by affecting receptor binding affinity and biodistribution without changing backbone conformation. nih.govnih.gov |

Impact of Chemical Modifications (e.g., Glycosylation, Amino Acid Substitutions/Deletions) on Receptor Binding and Stability

Chemical modifications to peptide hormones like calcitonin can significantly impact their biological properties, including receptor binding affinity, potency, and stability. These modifications can include glycosylation, amino acid substitutions, and deletions. google.comgoogle.com

Amino Acid Substitutions and Deletions:

Amino acid substitutions and deletions have been explored to develop calcitonin analogs with improved therapeutic properties. google.comgoogle.com These modifications can influence the peptide's conformation, resistance to enzymatic degradation, and interaction with the calcitonin receptor. google.comaimspress.com

Studies using analogs of eel calcitonin have shown that the position of amino acid insertions or deletions can differentially affect receptor binding and downstream signaling, such as cAMP production. nih.gov For example, inserting a lysine (B10760008) residue at different positions in a deleted analog resulted in varying levels of activity. nih.gov This highlights the specific roles of different regions in receptor interaction. nih.gov

Basic amino acid substitutions in the interior of calcitonin molecules have been shown to enhance physiological potency, possibly by promoting a helical structure in that region. nih.gov The differences in potency between non-mammalian calcitonins, like eel and salmon calcitonin, and mammalian calcitonins may be partly attributed to variations in amino acid sequences that affect their helical content and stability. nih.govgoogle.com

Deletions in the calcitonin receptor itself, such as in the transmembrane domain or extracellular domain, can alter ligand binding and downstream signaling pathways. nih.gov Similarly, modifications to the peptide ligand can affect its binding to different receptor isoforms and complexes (e.g., with RAMPs). nih.govnih.govguidetopharmacology.org

Glycosylation:

Glycosylation, the addition of carbohydrate moieties, is a common post-translational modification that can affect protein folding, stability, and receptor interaction. oup.com While the calcitonin receptor is known to be an N-linked glycoprotein, with glycosylation potentially contributing to its molecular weight and influencing ligand binding, the direct impact of glycosylation on eel calcitonin peptide itself and its interaction with the receptor has also been investigated. oup.comnih.govrcsb.orgresearchgate.net

Studies on glycosylated eel calcitonin derivatives have explored the effects of carbohydrate addition on the peptide's structure and dynamics. rcsb.org Nuclear magnetic resonance spectroscopy has been used to determine the three-dimensional structures of glycosylated eel calcitonin in different environments. rcsb.org These studies suggest that carbohydrates can interact with the peptide and potentially contribute to conformational stabilization, such as of the alpha-helix. rcsb.org

While glycosylation of the calcitonin receptor has been shown to enhance peptide hormone affinity, potentially by altering receptor dynamics, the specific impact of glycosylation of the eel calcitonin peptide on its receptor binding affinity and stability is a subject of ongoing research. nih.gov Some studies suggest that while glycosylation of the receptor's extracellular domain can enhance affinity, the glycan itself may not directly contact the hormone but rather affect receptor dynamics. nih.gov The site-dependent effect of O-glycosylation on the conformation and receptor binding activity of calcitonin has also been studied. capes.gov.br

The stability of eel calcitonin and its analogs, including those with modifications, is an important consideration for their potential use. sci-hub.st Chemical instability, such as hydrolysis or deamidation, and physical instability, such as aggregation, can affect the peptide's structure and biological activity. aimspress.com

Calcitonin Receptor Ctr Interactions and Intracellular Signaling

Characterization of Calcitonin Receptor Subtypes and Binding

Calcitonin receptors can exist in various subtypes, and their binding characteristics are influenced by factors such as species origin and interaction with accessory proteins. tandfonline.comoup.com

Eel calcitonin demonstrates notable differences in binding affinity compared to other calcitonins, such as human, porcine, and rat calcitonin, particularly for specific receptor subtypes. Studies have shown that eel calcitonin binds to calcitonin receptor 2 (CTR2) with higher affinity than human, porcine, or rat calcitonin in radioligand binding assays. caymanchem.com

Table 1: Comparative Binding Affinities (Ki) of Calcitonins to CTR2

| Calcitonin Species | Ki (nM) |

| Eel | 0.01 |

| Human | 2.95 |

| Porcine | 0.44 |

| Rat | 5.89 |

While fish calcitonins, including eel calcitonin, generally exhibit higher affinity to mammalian CTRs compared to human calcitonin, human calcitonin has been shown not to bind to the mefugu (a species of pufferfish) CTR. researchgate.netnih.gov This highlights species-specific differences in receptor-ligand interactions.

The N-terminal extracellular domain (ECD) of the calcitonin receptor plays a crucial role in peptide recognition by binding to the C-terminal portion of calcitonin peptides. mdpi.commdpi.com This initial interaction is a key step in the receptor activation model for Class B GPCRs. mdpi.com The ECD contains conserved cysteine residues that form disulfide bonds, contributing to its structure and function in ligand binding. mdpi.com The structure of the CTR ECD is similar to that of homologous receptors for CGRP and adrenomedullin (B612762). rcsb.org Studies involving truncated salmon calcitonin analogues have provided insights into the ligand binding site on the CTR ECD. rcsb.org

Fish calcitonin receptors can possess unique structural and functional features not observed in mammalian CTRs. For instance, the mefugu CTR (mfCTR) has been found to consist of N-terminal tandem putative hormone-binding domains (HBDs). Database analysis suggests that multiple HBD-containing CTRs are a common characteristic in some other fish species. researchgate.netnih.gov Unlike mammalian CTRs, mfCTR has also been shown to exhibit dual affinity sites. researchgate.netnih.gov Despite having multiple HBD-like sequences, studies with deletion mutants of mfCTR indicate that only the HBD nearest to the first transmembrane region is functional for ligand binding. researchgate.netnih.gov

Calcitonin receptors can interact with receptor activity-modifying proteins (RAMPs) to form distinct receptor phenotypes, including amylin receptors. guidetopharmacology.orgguidetopharmacology.orgwikipedia.orgacs.orgresearchgate.net The heterodimerization of CTR with one of the three RAMP proteins (RAMP1, RAMP2, or RAMP3) gives rise to the amylin receptor subtypes AMY1, AMY2, and AMY3, respectively. wikipedia.orgresearchgate.netuniprot.org While CTR alone functions as the calcitonin receptor, its association with RAMPs can increase affinity for amylin. mdpi.comresearchgate.netnih.gov Eel calcitonin is considered a dual amylin and calcitonin receptor agonist (DACRA).

Mechanistic Pathways of Calcitonin Eel Signal Transduction

Upon binding of this compound to its receptor, intracellular signaling pathways are activated, primarily mediated through G protein coupling. nih.govnih.govnih.govwikipedia.org

Calcitonin receptors are G protein-coupled receptors that can couple to multiple trimeric G proteins, leading to the activation of various downstream signaling molecules. nih.govnih.govnih.govwikipedia.orguniprot.org The principal mechanism of action involves coupling to the cAMP signal transduction pathway, typically via Gs protein activation, which leads to increased intracellular cAMP levels. nih.govnih.govwikipedia.orguniprot.orgbioscientifica.com However, CTRs can also couple to the phospholipase C (PLC) pathway, which can be initiated by coupling to multiple G proteins, including Gq, leading to the release of intracellular Ca2+. nih.govnih.govwikipedia.org Additionally, CTRs are capable of activating phospholipase D (PLD). nih.gov

Research has indicated the involvement of Gi protein in calcitonin signaling in certain contexts. nih.gov For example, in kidney proximal tubule cells, CT-activated signaling mechanisms can vary depending on the cell cycle, with the receptor coupling through Gs during the G2 phase and through Gi and possibly Gq during the S phase. nih.gov The coupling to different G proteins allows for the modulation of various downstream effectors and diverse physiological responses. nih.gov

Table 2: Calcitonin Receptor G Protein Coupling and Activated Pathways

| G Protein Coupling | Downstream Pathway(s) |

| Gs | Adenylate Cyclase / cAMP |

| Gq | Phospholipase C (PLC) / Ca2+ |

| Gi | (Context-dependent modulation) |

| (Multiple G proteins) | Phospholipase D (PLD) |

The interaction of the calcitonin N-terminus with the transmembrane domain of the receptor is thought to trigger signal transduction through several pathways. oup.com The specific G protein coupling and subsequent downstream activation pathways can be influenced by the receptor isoform and the cellular context. nih.govtandfonline.comresearchgate.net

Activation of Adenylyl Cyclase-cAMP Signaling Cascade

A primary signaling pathway activated upon binding of this compound to the CTR is the adenylyl cyclase-cAMP cascade. The CTR can couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase. nih.govclinicalgate.com. Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). ucl.ac.uk. The resulting increase in intracellular cAMP levels is a key second messenger that activates protein kinase A (PKA). ucl.ac.uk. PKA then phosphorylates various downstream protein targets, influencing a range of cellular processes.

Studies have demonstrated that eel calcitonin stimulates cAMP production in a dose-dependent manner in various cell types expressing the CTR, including osteoclasts and cultured anterior pituitary cells nih.govoup.comnih.gov. This activation of adenylyl cyclase by calcitonin can lead to a persistent activated state of the enzyme, a feature observed in osteoclasts nih.govoup.com. While calcitonin primarily couples to Gs to activate adenylyl cyclase, the extent of this coupling can be cell-type dependent and may be influenced by CTR isoforms nih.govclinicalgate.com.

Regulation of Phospholipase C and Phosphoinositide Hydrolysis

In addition to activating the adenylyl cyclase-cAMP pathway, this compound interaction with the CTR can also lead to the activation of phospholipase C (PLC). nih.govkarger.comclinicalgate.com. PLC is a membrane-bound enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. ucl.ac.ukderangedphysiology.com. Hydrolysis of PIP2 by PLC generates two important second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). ucl.ac.ukderangedphysiology.com.

Research indicates that eel calcitonin can induce concentration-dependent stimulation of phosphoinositide hydrolysis, as evidenced by an increase in inositol monophosphate accumulation in cultured anterior pituitary cells nih.govmedchemexpress.com. This effect suggests the activation of the PLC pathway. While acute exposure to eel calcitonin can stimulate phosphoinositide hydrolysis, long-term preincubation has been shown to reduce both basal and thyrotropin-releasing hormone (TRH)-induced inositol monophosphate formation in these cells nih.gov. Comparative studies have shown that eel calcitonin and its analog, [Asu1,7]eel calcitonin, were more potent than salmon calcitonin in affecting phosphoinositide hydrolysis in cultured anterior pituitary cells and osteoblast-like UMR-106 cells, although the maximal efficacy was comparable among the three calcitonins nih.gov.

Modulation of Intracellular Calcium Mobilization and Protein Kinase C Activation

The second messengers generated by PLC activation, IP3 and DAG, play crucial roles in modulating intracellular calcium levels and activating protein kinase C (PKC). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm, leading to an increase in intracellular calcium concentration. ucl.ac.ukderangedphysiology.com. DAG, along with calcium, activates PKC, a family of serine/threonine kinases. ucl.ac.ukderangedphysiology.com.

Calcitonin-induced activation of the CTR has been shown to promote the release of Ca2+ from intracellular stores and the influx of extracellular Ca2+. karger.com. This increase in intracellular calcium, along with DAG production, contributes to the activation of PKC. karger.comclinicalgate.com. Studies in human osteoblast-like cells have demonstrated that calcitonin peptides, including those related to eel calcitonin, can stimulate PKC activity. researchgate.net. Activation of PKC is considered important for certain cellular responses mediated by calcitonin, such as osteoblast proliferation. researchgate.net. In human osteoclasts, activation of PKC pathways appears to be a predominant mechanism for calcitonin-mediated inhibition of osteoclast function. clinicalgate.com.

Differential Signaling Pathways Mediating Distinct Cellular Responses

The CTR's ability to couple to multiple G proteins, primarily Gs and Gq, allows for the activation of distinct or overlapping signaling pathways, leading to differential cellular responses. nih.govclinicalgate.comtandfonline.com. While the activation of the adenylyl cyclase-cAMP-PKA pathway is well-established, the extent and nature of coupling to Gq and subsequent activation of the PLC-IP3-DAG-PKC pathway can vary depending on the cell type and the specific CTR isoform expressed. nih.govclinicalgate.com.

Physiological Roles and Cellular Actions of Eel Calcitonin in Non Mammalian Systems

Regulation of Calcium and Mineral Homeostasis

The regulation of calcium is a vital process for fish inhabiting diverse aquatic conditions, where environmental calcium levels can vary significantly. cabidigitallibrary.org While calcitonin is known for its hypocalcemic effects in mammals, its role in calcium regulation in fish is complex and has been the subject of extensive research with sometimes inconsistent results. oup.comoup.comru.nlekb.eg

Influence on Plasma Calcium Levels and Dynamics in Fish Models

Studies on the influence of eel calcitonin on plasma calcium levels in fish have yielded varied outcomes, contributing to ongoing discussions about its precise role. Some early studies administering partially purified mammalian calcitonin reported hypocalcemia in certain fish species, including European and Japanese eels. oup.com However, subsequent investigations using purified eel calcitonin failed to consistently demonstrate a hypocalcemic effect in Japanese eels. oup.com

The effects of calcitonin on plasma calcium can be dependent on the dose administered and the adaptation status of the fish. For instance, high doses of salmon calcitonin (50 and 100 i.u. per kg body weight) caused significant reductions in plasma calcium levels in immature freshwater- and seawater-adapted eels, although lower doses (10 i.u. per kg body weight or less) showed no significant change. bioscientifica.com In freshwater-adapted eels, the depression of plasma calcium was observed 1 hour after injection and returned to control levels by 2 hours. bioscientifica.com In seawater-adapted eels, the depression was seen at 30 minutes and lasted up to 2 hours. bioscientifica.com

Interestingly, some studies have reported a lack of hypocalcemic effects of calcitonin treatments in marine fishes, which may be attributed to the presence of acellular bone in these species, less capable of typical bone resorption as seen in mammals. cabidigitallibrary.orgru.nl However, in the mudskipper (Periophthalmodon schlosseri), synthetic eel calcitonin was shown to reduce hypercalcemia in fish exposed to air, suggesting an anti-hypercalcemic rather than a strictly hypocalcemic action, and this effect was dose-dependent. nih.gov Calcitonin had no effect on plasma calcium levels in mudskippers held in water. nih.gov

Research also indicates that plasma calcium and calcitonin levels can be higher in fed eels compared to starved eels. bioone.orgbioone.org This suggests that calcium and/or nutrients absorbed through the digestive tract may influence plasma calcitonin levels. bioone.orgbioone.org

Interaction with Dietary Calcium Absorption and Postprandial Responses

The interaction between eel calcitonin and dietary calcium absorption, as well as postprandial responses, is an area of investigation. The observation that plasma calcium and calcitonin levels are elevated in fed eels compared to starved ones suggests a link between nutrient intake and calcitonin secretion. bioone.orgbioone.org This mirrors the mammalian response where food intake stimulates calcitonin secretion, helping to regulate blood calcium levels. bioone.orgbioone.org However, directly demonstrating that calcitonin suppresses postprandial hypercalcemia in fish requires further experimentation. bioone.orgbioone.org

In mammals, calcitonin is known to control the amount of calcium absorbed by the intestines after meals. ebsco.com While the primary function of the intestine in fish is nutrient uptake, it may also become active in calcium uptake from food, particularly in freshwater fish. biologists.com The role of calcitonin specifically in modulating intestinal calcium absorption in eels following feeding needs more detailed exploration.

Role in Skeletal Development and Bone/Scale Formation (Osteoblast Activation and Proliferation)

The role of eel calcitonin in skeletal development and the formation of bone and scales in fish appears to differ in some aspects from its well-established role in mammalian bone metabolism. In mammals, calcitonin inhibits osteoclastic bone resorption. cabidigitallibrary.orgebsco.comphysiology.org While fish calcitonin can also suppress osteoclastic activity in fish scales, which contain osteoblasts and osteoclasts similar to mammalian bone, its effect on bone formation is less clear. bioone.orgresearchgate.net

Studies on the cichlid teleost Sarotherodon mossambicus, which has acellular bone, showed that calcitonin can stimulate osteoblasts, leading to an increase in their size and number and enhanced activity after continuous infusion. ru.nl Scale formation by outer scale-forming cells was also stimulated by calcitonin in this species. ru.nl These findings suggest a role for calcitonin in stimulating osteoblast activity and scale formation in fish with acellular bone, a mechanism that differs from its primary role as an inhibitor of osteoclast activity in mammals. ru.nl

However, the absence of a noticeable effect of calcitonin on calcium and phosphate (B84403) concentrations in the bone and scale matrix, as well as plasma calcium levels, in this species suggests that its action on bone cells may be limited to osteoblast stimulation, at least in mature, slowly growing fish. ru.nl The capacity of calcitonin to induce acute changes in plasma calcium levels by modifying the exchange of calcium between bone and body fluids may be limited in fish with acellular bone due to the scarcity or absence of bone-resorbing cells within the bone itself. ru.nl

Despite some differing mechanisms, eel bone has been shown to respond to injections of calcitonin, alongside other hormones like 1,25-dihydroxycholecalciferol and thyroid hormone. nih.gov During sexual maturation in eels, a significant bone loss mediated by multinucleated osteoclasts occurs. nih.gov While cortisol can trigger bone resorption in eels, suggesting a conserved endocrine regulator of bone loss, the precise hormonal regulation of bone metabolism in many teleost fish groups, including the mechanisms triggering maturation-related bone resorption in eels, is still not fully understood. nih.gov

Comparative Analysis of Calcitonin's Role in Calcium Regulation Across Vertebrate Classes

In mammals, calcitonin is a key hypocalcemic hormone that primarily acts by inhibiting osteoclastic bone resorption and renal tubular phosphate resorption. cabidigitallibrary.orgebsco.comphysiology.org However, in fish, the role of calcitonin in calcium regulation is less clear and appears to be less potent as a hypocalcemic factor compared to mammals. oup.comoup.comru.nlbiologists.combiologists.com Many studies in fish have failed to demonstrate a consistent hypocalcemic effect of calcitonin administration. oup.comru.nlru.nlscielo.br

Instead, in fish, other endocrine factors like hormones from the corpuscles of Stannius (stanniocalcins) and the pituitary gland (prolactin) play more prominent roles in calcium regulation. oup.comoup.combiologists.combiologists.com Stanniocalcins are considered the predominant hypocalcemic hormones in fish, while prolactin can have hypercalcemic effects. oup.combiologists.combiologists.com

The differences in calcitonin's role may be related to the different strategies vertebrates employ for calcium homeostasis in their respective environments. Terrestrial vertebrates rely heavily on bone as a calcium reservoir and mobilization mechanism, while aquatic vertebrates, particularly fish, can directly exchange calcium with their environment through gills and potentially the gut. cabidigitallibrary.orgoup.combiologists.comnih.gov The presence of acellular bone in many fish species also influences how calcitonin can affect bone remodeling compared to mammals with cellular bone. cabidigitallibrary.orgru.nl

However, the calcitonin-like system, including calcitonin and its receptor, is considered an ancient and conserved regulatory system of biomineralization, with evidence of its presence and function even in molluscs. nih.gov This suggests that while the specific physiological outcomes may have diversified across vertebrate evolution, the fundamental signaling pathway involving calcitonin has deep evolutionary roots.

Involvement in Osmoregulation and Ionic Balance

Beyond its complex role in calcium homeostasis, eel calcitonin has also been implicated in osmoregulation and the maintenance of ionic balance in fish, particularly in the context of adaptation to different salinities.

Modulation of Water-Electrolyte Balance and Ionic Homeostasis (Sodium, Chloride, Osmolality)

Acute administration of high doses of salmon calcitonin (50 and 100 i.u. per kg body weight) in immature freshwater- and seawater-adapted eels resulted in significant reductions in plasma sodium and chloride ion levels. bioscientifica.com In freshwater-adapted eels, the depression of plasma sodium was observed earlier (30 minutes) than chloride (1 hour), and both returned to control levels within 2 hours. bioscientifica.com In seawater-adapted eels, the depression of sodium, chloride, and calcium levels was seen at 30 minutes and lasted up to 2 hours. bioscientifica.com

Furthermore, calcitonin has been reported to induce diuresis (increased urine production) and an increase in glomerular filtration rate and electrolyte excretion rate in freshwater-adapted eels. biologists.combiologists.com These effects were not observed in seawater-adapted eels. biologists.combiologists.com This suggests that calcitonin's influence on renal function and electrolyte excretion may be dependent on the salinity of the environment.

The gill is a major osmoregulatory organ in fish, involved in hydromineral balance. cabidigitallibrary.org Calcitonin has been reported to be a major gill hormone in fishes. cabidigitallibrary.org While calcitonin gene-related peptide (CGRP), a peptide related to calcitonin, has been more directly linked to osmoregulation via the endocrine control of the gill in eels, with increased plasma levels and gill receptor upregulation upon transfer to seawater, the specific involvement of calcitonin itself in directly modulating gill function for ionic balance requires further investigation. researchgate.netnih.gov However, the expression of the calcitonin-related receptor in the gill of the oyster Crassostrea gigas increased under hypersalinity, suggesting a potential role in osmoregulation through the regulation of calcium metabolism and osmolality. researchgate.net

The osmoregulatory strategies and the hormonal control mechanisms involved are diverse among teleost species, and even within the same species like the eel, responses can vary depending on the adaptation status and the specific hormone. researchgate.netphysiology.org

Adaptive Responses to Environmental Salinity Changes in Eels

Eels are euryhaline fish, capable of adapting to environments with varying salinity levels, from freshwater to seawater d-nb.info. This adaptation involves complex osmoregulatory mechanisms to maintain internal ionic and water balance d-nb.info. While stanniocalcin, another hormone produced by the corpuscles of Stannius, is well-established for its role in reducing calcium uptake in gills and intestines, particularly in seawater to prevent hypercalcemia, the direct involvement of eel calcitonin in adaptive responses to salinity changes is less extensively documented in the provided search results ijbs.combiologists.comresearchgate.net. However, calcitonin is generally related to osmoregulation in fish lkouniv.ac.in. Studies on other fish species suggest that components of osmoregulation-associated endocrine systems, including calcitonin, can be affected by changes in environmental salinity nih.gov.

Interplay with Calcitonin Gene-Related Peptide (CGRP) in Gill Function

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide structurally related to calcitonin tandfonline.comphysiology.org. In mammals, CGRP is known for its vasodilatory effects and roles in the nervous system physiology.orgnih.gov. Research in teleosts, such as the eel, suggests a potential role for CGRP in the endocrine control of gill function during osmoregulation nih.govresearchgate.net. Transfer from freshwater to seawater in eels has been shown to induce hyperosmolality and a significant increase in plasma CGRP levels nih.govresearchgate.net. Specific CGRP binding sites have been characterized in the gill and their number is up-regulated after seawater transfer nih.govresearchgate.net. This suggests that the interplay between calcitonin-related peptides like CGRP and gill function may be an ancient mechanism involved in osmoregulation in vertebrates nih.govresearchgate.netresearchgate.net. While the direct interplay of eel calcitonin specifically with CGRP in gill function is not explicitly detailed in the provided results, the presence and up-regulation of CGRP binding sites in the gill during salinity adaptation highlight the importance of the calcitonin/CGRP peptide family in this process in eels nih.govresearchgate.net.

Diverse Biological Activities Beyond Calcium Homeostasis

Beyond its established role in calcium regulation, eel calcitonin has been shown to exhibit a range of other biological activities.

Effects on Hypophyseal Function and Prolactin Secretion in Pituitary Cells

Eel calcitonin has been investigated for its effects on the pituitary gland (hypophysis), particularly on prolactin secretion. In cultured anterior pituitary cells, a single treatment with eel calcitonin or its analog [Asu1,7]eel calcitonin induced an increase in inositol (B14025) phosphate accumulation, which was accompanied by a slight but significant stimulation of prolactin secretion nih.gov. Repeated treatment with eel calcitonin induced an inhibition of inositol phospholipid turnover and a reduction of prolactin release nih.gov. This suggests that eel calcitonin can influence prolactin secretion, although the mechanism may involve complex interactions with intracellular signaling pathways nih.gov. However, studies in humans with [Asu1,7]eel calcitonin suggested it may not act directly on the pituitary to modify prolactin release, but rather suppress it via the central nervous system nih.gov. In teleosts, prolactin is involved in electrolytic regulation and freshwater adaptation, and its secretion is under inhibitory neuroendocrine control from the hypothalamus lkouniv.ac.inbiologists.com. While changes in osmolality or sodium levels seem more critical for regulating prolactin release in eels, the influence of calcitonin highlights a potential interplay between these endocrine systems biologists.com.

Table 1: Effects of Eel Calcitonin on Prolactin Secretion in Cultured Anterior Pituitary Cells nih.gov

| Treatment Type | Effect on Inositol Phosphate Accumulation | Effect on Prolactin Secretion |

| Single Treatment | Increase | Slight but significant stimulation |

| Repeated Treatment | Inhibition | Reduction |

Gastrointestinal System Modulation (e.g., Intestinal Calcium Absorption)

Calcitonin has been suggested to have effects on the gastrointestinal system, including influencing intestinal calcium absorption nih.gov. In fish, calcitropic effects of hormones like prolactin and calcitonin on intestinal Ca2+ uptake have been described ru.nl. Perfusion of the portal vein with calcitonin produced a decrease in calcium flux in eel intestine, but only when the basal flux was high ru.nl. However, another study using an isolated intestine preparation from the same species did not find a significant effect of calcitonin treatment on the net movement of calcium ru.nl. This suggests that the effects of eel calcitonin on intestinal calcium absorption may be complex and dependent on various factors or experimental conditions ru.nl. In seawater fish, the intestine plays a role in excreting excess Ca2+ by forming insoluble carbonates, a process mediated by specific transporters nih.gov.

Vascular Systemic and Local Effects (e.g., Vasodilation in Retinal Blood Vessels, Blood Pressure)

Eel calcitonin and its synthetic analog elcatonin have been shown to exert vascular effects. Elcatonin increased the diameter of retinal blood vessels and decreased mean blood pressure in rats in a dose-dependent manner nih.gov. This vasodilatory effect on retinal blood vessels appears to be mediated via nitric oxide (NO)- and cyclooxygenase (COX)-dependent mechanisms, with the adenylyl cyclase-adenosine 3',5'-cyclic monophosphate system playing a significant role nih.gov. While these studies were conducted in rats, they indicate a potential for eel calcitonin or its derivatives to influence vascular tone and blood pressure. In fish, the regulation of blood pressure and flow in osmoregulatory organs like the gills and kidney is crucial for cardiovascular homeostasis physiology.org. CGRP, a related peptide, is known to be involved in the control of cardiovascular functions by acting locally as a hypotensive factor on heart and blood vessels in mammals researchgate.net.

Table 2: Effects of Elcatonin on Vascular Parameters in Rats nih.gov

| Parameter | Effect of Elcatonin (Dose-Dependent) |

| Retinal Blood Vessel Diameter | Increased |

| Mean Blood Pressure | Decreased |

| Heart Rate | No significant effect |

Renal Physiology: Influence on Urine Volume, Glomerular Filtration Rate, and Electrolyte Excretion

The kidney plays a vital role in osmoregulation and the maintenance of fluid and electrolyte balance in fish, with its function adapting to different environmental salinities d-nb.info. In freshwater fish, the kidney filters at high rates and reabsorbs solutes to produce large volumes of dilute urine, while in seawater fish, the glomerular filtration rate (GFR) is lower, and tubular secretion of electrolytes contributes significantly to urine formation d-nb.infofrontiersin.org. Calcitonin is known to influence calcium homeostasis in the kidneys by increasing the excretion of calcium, phosphate, and sodium in mammals patsnap.com. Studies on the renal physiology of eels have investigated factors influencing GFR and urine flow rates cdnsciencepub.comcore.ac.uk. While the provided search results discuss renal physiology and electrolyte excretion in eels and the influence of other factors like the corpuscles of Stannius and angiotensin cdnsciencepub.comcore.ac.uk, direct detailed information on the specific influence of eel calcitonin on urine volume, GFR, and electrolyte excretion in eels is limited. However, calcitonin is generally understood to inhibit renal tubular cell reabsorption of Ca2+ and phosphate, allowing their excretion in urine wikipedia.org. Eel calcitonin has been reported to cause a decrease in serum osmolarity, sodium, and chloride in Japanese eels lkouniv.ac.in.

Table 3: PubChem CIDs for Mentioned Compounds

| Compound Name | PubChem CID |

| Calcitonin eel | 71307499 nih.gov |

| Elcatonin | 16129700 wikipedia.org |

| Calcitonin Gene-Related Peptide (CGRP) | 118984394 (for human alpha CGRP) guidetomalariapharmacology.org |

| Prolactin | - (Protein, not a single small molecule with a specific CID) |

| Stanniocalcin | - (Protein, not a single small molecule with a specific CID) |

| Angiotensin II | 172184 physiology.org |

| Nitric Oxide (NO) | 145068 nih.gov |

| Indomethacin | 3715 nih.gov |

| SQ22536 | 5284226 nih.gov |

| Thyrotropin-Releasing Hormone (TRH) | 9139 nih.gov |

| Insulin | - (Protein, not a single small molecule with a specific CID) |

In non-mammalian species, calcitonin, including that from eels, is secreted by the ultimobranchial glands and participates in the regulation of calcium metabolism. sigmaaldrich.comresearchgate.net It functions as a hypocalcemic agent, aiding in the reduction of blood calcium and phosphate levels. sigmaaldrich.comresearchgate.net This effect is primarily mediated by inhibiting the resorption activity of osteoclasts and osteocytes in bone tissue. sigmaaldrich.com While calcitonin's role in mammalian calcium homeostasis is considered secondary to parathyroid hormone, it appears to hold greater physiological importance in lower vertebrates like fish, potentially due to adaptations to their aquatic environments and differing calcium regulatory strategies. nih.govoup.com

Interplay with Calcitonin Gene-Related Peptide (CGRP) in Gill Function

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide structurally related to calcitonin. tandfonline.comphysiology.org In mammals, CGRP is known for its vasodilatory properties and functions within the nervous system. physiology.orgnih.gov Research in teleosts, such as the eel, suggests a potential role for CGRP in the endocrine regulation of gill function during osmoregulation. nih.govresearchgate.net Transfer of eels from freshwater to seawater has been shown to result in hyperosmolality and a notable increase in plasma CGRP levels. nih.govresearchgate.net Specific binding sites for CGRP have been identified in the gill tissue, and their number is up-regulated following transfer to seawater. nih.govresearchgate.net These findings suggest that the interaction between peptides of the calcitonin/CGRP family and gill function may represent an ancient mechanism involved in osmoregulation in vertebrates. nih.govresearchgate.netresearchgate.net Although the direct interplay between eel calcitonin specifically and CGRP in gill function is not extensively elaborated in the provided results, the presence and up-regulation of CGRP binding sites in the gill during salinity adaptation underscore the importance of this peptide family in the osmoregulatory processes of eels. nih.govresearchgate.net

Diverse Biological Activities Beyond Calcium Homeostasis

Beyond its primary role in calcium regulation, eel calcitonin has been observed to possess a variety of other biological activities.

Diverse Biological Activities Beyond Calcium Homeostasis

Effects on Hypophyseal Function and Prolactin Secretion in Pituitary Cells

Eel calcitonin's influence on the pituitary gland (hypophysis), particularly concerning prolactin secretion, has been investigated. In cultured anterior pituitary cells, a single exposure to eel calcitonin or its analog [Asu1,7]eel calcitonin led to an increase in inositol phosphate accumulation and a slight but statistically significant stimulation of prolactin secretion. nih.gov Conversely, repeated exposure to eel calcitonin resulted in an inhibition of inositol phospholipid turnover and a decrease in prolactin release. nih.gov These findings suggest that eel calcitonin can modulate prolactin secretion, potentially through complex interactions with intracellular signaling pathways. nih.gov However, studies in humans using [Asu1,7]eel calcitonin indicated that its suppression of prolactin release might occur via the central nervous system rather than a direct action on the pituitary. nih.gov In teleosts, prolactin is involved in electrolyte balance and adaptation to freshwater, with its secretion being under inhibitory neuroendocrine control from the hypothalamus. lkouniv.ac.inbiologists.com While osmolality or sodium levels appear to be more critical factors in regulating prolactin release in eels, the observed influence of calcitonin suggests a potential interaction between these endocrine systems. biologists.com

Table 1: Effects of Eel Calcitonin on Prolactin Secretion in Cultured Anterior Pituitary Cells nih.gov

| Treatment Type | Effect on Inositol Phosphate Accumulation | Effect on Prolactin Secretion |

| Single Treatment | Increase | Slight but significant stimulation |

| Repeated Treatment | Inhibition | Reduction |

Gastrointestinal System Modulation (e.g., Intestinal Calcium Absorption)

Calcitonin has been suggested to influence the gastrointestinal system, including effects on intestinal calcium absorption. nih.gov In fish, the impact of calcitropic hormones like prolactin and calcitonin on intestinal Ca2+ uptake has been documented. ru.nl Perfusion of the portal vein with calcitonin was shown to decrease calcium flux in the eel intestine, but only when the basal flux was elevated. ru.nl In contrast, a separate study utilizing an isolated intestine preparation from the same species found no significant effect of calcitonin treatment on the net movement of calcium. ru.nl This suggests that the effects of eel calcitonin on intestinal calcium absorption may be intricate and dependent on various factors or experimental conditions. ru.nl In seawater fish, the intestine contributes to the excretion of excess Ca2+ through the formation of insoluble carbonates, a process involving specific transporters. nih.gov

Vascular Systemic and Local Effects (e.g., Vasodilation in Retinal Blood Vessels, Blood Pressure)

Eel calcitonin and its synthetic analog elcatonin have demonstrated effects on the vascular system. Elcatonin increased the diameter of retinal blood vessels and reduced mean blood pressure in rats in a dose-dependent manner. nih.gov This vasodilatory effect on retinal blood vessels appears to be mediated through mechanisms involving nitric oxide (NO) and cyclooxygenase (COX), with a significant contribution from the adenylyl cyclase-adenosine 3',5'-cyclic monophosphate system. nih.gov Although these studies were conducted in rats, they suggest that eel calcitonin or its derivatives may have the potential to influence vascular tone and blood pressure. In fish, the regulation of blood pressure and flow within osmoregulatory organs like the gills and kidney is critical for maintaining cardiovascular homeostasis. physiology.org CGRP, a related peptide, is known to act as a local hypotensive factor on the heart and blood vessels in mammals, contributing to the control of cardiovascular functions. researchgate.net

Table 2: Effects of Elcatonin on Vascular Parameters in Rats nih.gov

| Parameter | Effect of Elcatonin (Dose-Dependent) |

| Retinal Blood Vessel Diameter | Increased |

| Mean Blood Pressure | Decreased |

| Heart Rate | No significant effect |

Renal Physiology: Influence on Urine Volume, Glomerular Filtration Rate, and Electrolyte Excretion

The kidney plays a crucial role in osmoregulation and maintaining fluid and electrolyte balance in fish, adapting its function to different environmental salinities. d-nb.info In freshwater fish, the kidney exhibits high filtration rates and reabsorbs solutes to produce large volumes of dilute urine, while in seawater fish, the glomerular filtration rate (GFR) is lower, and tubular secretion of electrolytes is a significant component of urine formation. d-nb.infofrontiersin.org In mammals, calcitonin is known to affect kidney function by increasing the excretion of calcium, phosphate, and sodium. patsnap.com Studies on renal physiology in eels have explored factors influencing GFR and urine flow rates. cdnsciencepub.comcore.ac.uk While the provided search results discuss renal function and electrolyte excretion in eels and the impact of other factors such as the corpuscles of Stannius and angiotensin, cdnsciencepub.comcore.ac.uk detailed information specifically on the influence of eel calcitonin on urine volume, GFR, and electrolyte excretion in eels is limited. However, calcitonin is generally understood to inhibit the reabsorption of Ca2+ and phosphate by renal tubular cells, thereby promoting their excretion in urine. wikipedia.org Eel calcitonin has been reported to decrease serum osmolarity, sodium, and chloride levels in Japanese eels. lkouniv.ac.in

Analgesic Mechanisms and Interaction with Neural Pathways (e.g., Serotonergic System, Sodium Channel Gene Expression in DRG)

The analgesic effects of calcitonin, including eel calcitonin and its derivatives like elcatonin, have been observed in various pain models, suggesting mechanisms beyond its known actions on bone resorption. wikipedia.orgopenmedicalpublishing.orgresearchgate.net Unlike opioid analgesics, the antinociceptive action of eel calcitonin appears to be independent of opioidergic systems. openmedicalpublishing.org Instead, research points towards interactions with other neurotransmitter systems, notably the serotonergic system, and modulation of ion channel expression in neurons. openmedicalpublishing.orgresearchgate.netresearchgate.netresearchgate.net

Studies, particularly in rat models which can serve as surrogates for understanding general mechanisms applicable across vertebrates, have indicated that the serotonergic system plays a role in calcitonin-mediated analgesia. openmedicalpublishing.orgresearchgate.net For instance, the antinociceptive effect of eel calcitonin has been shown to be inhibited by serotonin-receptor antagonists. openmedicalpublishing.org Further support for the involvement of serotonergic terminals comes from experiments where interventions targeting the serotonergic system, such as injecting 5,7-dihydroxytryptamine (B1205766) (5,7-DHT) into the dorsal raphe, block the effects of calcitonin. openmedicalpublishing.org

Detailed research findings suggest that calcitonin can modulate the activity of serotonergic systems in the spinal dorsal horn. researchgate.netjneurosci.org In ovariectomized rats, a model used to study conditions associated with pain like osteoporosis, changes in serotonergic systems in the spinal dorsal horn, specifically in the substantia gelatinosa (lamina II), have been observed. researchgate.netjneurosci.org This region is crucial for modulating nociceptive transmission. researchgate.net Chronic treatment with calcitonin has been shown to restore these changes, including the recovery of presynaptic inhibition by serotonin (B10506) of glutamatergic transmission evoked by stimulating C-afferent fibers. researchgate.netjneurosci.org This suggests that calcitonin may exert its analgesic effects, at least in part, by reversing dysfunction in spinal serotonergic pathways. jneurosci.org

Beyond the serotonergic system, eel calcitonin's analgesic mechanisms may also involve the modulation of ion channel expression, particularly sodium channels, in dorsal root ganglion (DRG) neurons. researchgate.netresearchgate.netresearchgate.net DRG neurons play a critical role in transmitting pain signals from the periphery to the central nervous system. researchgate.net Abnormal gene expression of sodium channels in DRG neurons has been implicated in the development of hyperalgesia. researchgate.netresearchgate.net

Research indicates that calcitonin may exert anti-hyperalgesic effects by influencing the expression of these sodium channels. researchgate.netresearchgate.net For example, in models of chronic pain, calcitonin has been shown to normalize the expression of sodium channels in damaged peripheral nerves. researchgate.net Specifically, studies have noted that while nerve injury can lead to the upregulation of certain sodium channel transcripts, such as Nav1.3, and attenuation of others like Nav1.8 and Nav1.9, calcitonin treatment appears to influence these changes, contributing to pain relief. researchgate.netphysiology.org The precise mechanisms by which calcitonin regulates sodium channel gene expression in DRG neurons are still being investigated, but it is hypothesized that a calcitonin-dependent signal in peripheral nervous tissues, potentially activated by nerve injury, may regulate the excitability of primary afferents by controlling sodium channel transcription. researchgate.netresearchgate.net

The interaction with neural pathways and the modulation of ion channel expression by calcitonin highlight complex mechanisms underlying its analgesic properties in non-mammalian systems, offering insights into potential therapeutic targets for pain management.

Biochemical Stability and Comparative Potency of Eel Calcitonin

Comparative Biological Potency Across Species

The potency of calcitonins is primarily assessed by their ability to lower plasma calcium levels (hypocalcemic effect) and their affinity for calcitonin receptors. In these respects, calcitonins derived from fish, including eel and salmon, exhibit significantly higher activity in mammalian systems than mammalian calcitonins themselves.

Eel calcitonin demonstrates a high biological potency, often comparable or superior to that of salmon calcitonin, and substantially greater than that of human or porcine calcitonin. nih.gov Studies have shown that the hypocalcemic effect of eel calcitonin in rats is more persistent than that of porcine calcitonin and as persistent as that of salmon calcitonin I. rsc.org In various in vitro cellular systems, eel calcitonin and its synthetic analog, [Asu1,7]eel calcitonin, were consistently more potent than salmon calcitonin in affecting phosphoinositide hydrolysis. medchemexpress.com

This enhanced potency is also reflected at the receptor level. Research indicates that eel and salmon calcitonins bind to the same receptors in the mammalian brain, whereas human calcitonin is much weaker in displacing eel calcitonin from these binding sites. nih.gov The higher affinity of fish calcitonins for mammalian receptors contributes to their greater biological effect. nih.gov A novel analog of eel calcitonin, SB 205614, demonstrated a significantly increased hypocalcemic potency in rats compared to both salmon calcitonin and another eel calcitonin analog, elcatonin. nih.gov

| Calcitonin Type | Relative Hypocalcemic Potency | Receptor Activity/Binding Affinity | Source |

|---|---|---|---|

| Eel Calcitonin | High; more persistent than porcine, similar to salmon | High; more potent than salmon in some assays | rsc.orgmedchemexpress.com |

| Salmon Calcitonin | High; benchmark for high potency | High affinity for mammalian receptors | |

| Human Calcitonin | Lower | Lower affinity and potency compared to fish calcitonins | nih.gov |

| Porcine Calcitonin | Lower; less persistent than eel calcitonin | Lower potency | nih.govrsc.org |

The superior biological potency of fish calcitonins is strongly correlated with their three-dimensional structure in solution. Eel calcitonin, like salmon calcitonin, adopts a distinct amphiphilic α-helical conformation in the central part of the molecule (residues 8-22). This structural feature, where one side of the helix is hydrophobic (fat-soluble) and the other is hydrophilic (water-soluble), is a critical factor for potent receptor interaction and subsequent biological activity.

Research on eel calcitonin analogs has demonstrated that disruption of this amphiphilicity, even without altering the α-helix content, leads to a marked loss of activity. This indicates that the specific spatial arrangement of amino acid residues, forming distinct hydrophobic and hydrophilic faces, is essential for the peptide to bind effectively to its receptor. Basic amino acid substitutions within the calcitonin molecule are thought to enhance potency by promoting this helical structure, which may explain the enhanced activity of fish calcitonins on mammalian receptors. nih.gov

Peptide Stability and Proteolytic Degradation

A key advantage of eel calcitonin in research and potential therapeutic applications is its enhanced stability compared to mammalian forms. This stability is evident in its resistance to degradation in biological fluids and by enzymes.

Eel calcitonin exhibits greater stability than mammalian calcitonins when incubated in various biological matrices. Studies have shown that its immunological activity is more persistent than that of porcine or salmon calcitonin when incubated in vitro with rat or human serum. rsc.org Furthermore, when exposed to rat kidney or liver extracts, which are rich in degrading enzymes, porcine calcitonin is almost completely inactivated within an hour. In contrast, eel and salmon calcitonin are inactivated to a much lesser extent under the same conditions. rsc.org

| Calcitonin Type | Stability in Serum (Rat, Human) | Stability in Organ Homogenates (Kidney, Liver) | Source |

|---|---|---|---|

| Eel Calcitonin | More stable than porcine and salmon calcitonin | Markedly more stable than porcine; similar to salmon | rsc.org |

| Salmon Calcitonin | Less stable than eel calcitonin | Markedly more stable than porcine; similar to eel | rsc.org |

| Porcine Calcitonin | Less stable | Almost completely inactivated | rsc.org |

While eel calcitonin is relatively stable in serum and organ homogenates, it is susceptible to degradation by proteolytic enzymes found in the gastrointestinal (GI) tract, such as trypsin and chymotrypsin. Research on elcatonin, a synthetic analog of eel calcitonin, demonstrated that the peptide is rapidly hydrolyzed in intestinal fluid. This enzymatic degradation in the GI tract is a primary barrier to the oral administration of the peptide, as it is largely broken down before it can be absorbed into the bloodstream. The susceptibility to these digestive enzymes underscores the need for protective formulation strategies for non-injectable delivery routes.

To overcome the inherent instability of peptides for research and therapeutic development, several strategies have been explored. One primary approach involves the creation of synthetic analogs with modified structures.

Disulfide Bridge Replacement: The natural disulfide bridge between cysteine residues at positions 1 and 7 can be replaced with more stable linkages. The analog elcatonin ([Asu1,7]-eel calcitonin) replaces this bridge, and another analog, SB 205614, utilizes an even more stable acetylenic bridge, rendering the molecule more biologically stable than salmon calcitonin. medchemexpress.comnih.gov

Peptide Stapling: This technique involves creating a synthetic brace or "staple" within the peptide to lock it into its active α-helical conformation. While studied more extensively with salmon calcitonin, this strategy has been shown to improve stability in simulated gastric and intestinal fluids while retaining receptor activation capability.

Glycosylation: The chemo-enzymatic addition of a high-mannose type oligosaccharide (a complex sugar molecule) to an eel calcitonin derivative has been successfully synthesized. nih.gov Glycosylation is a common strategy to improve the stability and solubility of peptides.

These modifications aim to protect the peptide from enzymatic degradation and maintain its biologically active conformation, thereby enhancing its utility in research applications.

Advanced Methodologies in Calcitonin Eel Research

Analytical Techniques for Quantification and Characterization

Precise quantification and detailed characterization of calcitonin eel are fundamental to research. Various analytical techniques are employed to assess purity, determine concentration, elucidate structure, and identify modifications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of peptide purity and for quantitative determination. HPLC methods, particularly reversed-phase HPLC (RP-HPLC), are effective in separating calcitonin peptides from impurities and related substances based on their hydrophobicity. For instance, RP-HPLC with UV detection at 220 nm has been successfully applied for the quantification of salmon calcitonin, a peptide structurally similar to eel calcitonin. sigmaaldrich.comguidetomalariapharmacology.org The method demonstrated good linearity, accuracy, and precision, with low limits of detection and quantification. sigmaaldrich.comguidetomalariapharmacology.org While specific detailed data tables for eel calcitonin analysis by HPLC were not extensively available in the search results, the application of this method for purity assessment (often reported as a percentage) and quantification is a standard practice in peptide research. For example, one research preparation of eel calcitonin was reported to be ≥97% pure by HPLC nih.gov. The qualitative and quantitative analysis of peptides, even in the presence of excipients like albumin, can present challenges for HPLC, sometimes necessitating alternative or complementary methods. wikipedia.org

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure and conformational behavior of peptides and proteins in solution. CD spectra can reveal the presence and relative amounts of different secondary structural elements, such as alpha-helices, beta-sheets, and random coils. Studies utilizing CD spectroscopy have been performed to analyze the conformational properties of various calcitonins, including eel calcitonin and its synthetic analogue, elcatonin. These studies have shown that the conformation of calcitonins can be influenced by the solvent environment. In aqueous solutions, elements of secondary structure may be lacking, while in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), which mimic different environments, alpha-helical content can be observed. For eel calcitonin and elcatonin, similar amounts of alpha-helical content were estimated in trifluoroethanol despite differences in amino acid sequences. CD analysis of eel calcitonin indicated a conformational transition between alpha-helical and random coil states depending on TFE concentration, with an isosbestic point observed. Conformational differences observed in SDS, mimicking a membrane environment, have been correlated with biological activity among different calcitonin species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure of peptides in solution and solid states. 1H-NMR spectroscopy, often combined with distance geometry calculations, has been used to determine the solution structure of eel calcitonin. These studies can provide detailed information about the spatial arrangement of amino acid residues, including the presence of secondary structures and turn structures. For instance, the solution structure of eel calcitonin in a mixture of water and trifluoroethanol revealed an amphiphilic alpha-helix in a specific region and a turn structure in the C-terminal segment. Solid-state NMR can also be applied to study the conformation of peptides in different environments, such as micelles or lipid bilayers, providing insights into membrane interactions. NMR studies on other calcitonins have also explored conformational transitions related to aggregation and the role of specific residues in fibril formation.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for the identification of peptides, confirmation of their sequence, and the analysis of post-translational modifications or other structural alterations. Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide accurate mass measurements and fragmentation data that allow for detailed structural characterization. While much of the detailed published work on calcitonin using advanced MS focuses on salmon calcitonin, the principles are directly applicable to eel calcitonin research. LC-HRMS methods have been developed for the identification and quantification of structurally related peptide impurities in calcitonin preparations. These methods can provide qualitative information by characterizing peptide structure and sequence and identifying impurities, as well as quantitative results with high selectivity and sensitivity. MS/MS sequencing is crucial for identifying site-specific modifications within a peptide. Techniques like UPLC-MSE allow for the identification and quantification of covalent modifications with high sequence coverage.

Bioassay Development and Validation

Evaluating the biological activity of this compound is essential for understanding its function and potency. Bioassays, particularly in vitro assays using target cells, provide a direct measure of its biological effect.

In vitro microbioassays based on the responsiveness of target cells, such as osteoclasts, are critical for assessing the biological activity of this compound. Calcitonin is known to inhibit osteoclastic bone resorption. Microbioassays have been developed and validated that utilize isolated osteoclasts to quantify calcitonin's effects on cellular activities like motility, spreading, and bone resorption inhibition. These assays offer a sensitive and specific approach to determine the biological potency of calcitonin preparations. For example, microbioassays based on calcitonin-induced inhibition of isolated osteoclast activity have been reported to be remarkably sensitive, with detection limits as low as 10^-15 M. These assays involve precisely quantifying osteoclast behavior and applying stringent analytical procedures to define assay characteristics. Potency estimates obtained using different calcitonin species, including a synthetic analogue of eel calcitonin, have shown consistency with conventional bioassays. Calcitonin binding to osteoclast receptors leads to a loss of the ruffled border, reduced motility, and inhibition of bone resorption. Different mechanisms, including effects on cAMP and intracellular calcium signaling, can mediate calcitonin activity in osteoclasts.

In Vivo Animal Models for Physiological Investigations (e.g., Rat and Fish Models)

In vivo studies utilizing animal models, such as rats and fish, have been instrumental in understanding the physiological effects of this compound and its analogues. Rat models have been used to investigate the effects of this compound derivatives on bone metabolism and pain relief. For instance, studies have examined the effects of elcatonin, a synthetic analogue of eel calcitonin, on oxaliplatin-induced cold and mechanical allodynia in rats, indicating potential anti-allodynic effects. jst.go.jp Furthermore, rat models have been employed to assess the potential of nitric oxide donors to enhance the intestinal transport and absorption of [Asu1,7]-eel calcitonin, a modified eel calcitonin, suggesting their effectiveness as absorption enhancers for peptide drugs. researchgate.net These studies often involve measuring parameters like plasma calcium levels and assessing pain responses.